5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
The compound 5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one (hereafter referred to as Compound X) is a tricyclic heterocyclic molecule featuring a benzothiazole core fused with a furan-methyl substituent and an imino group.
Key structural features:
- Furan-methyl group: Enhances solubility and metabolic stability via hydrophobic interactions.
- Imino group: Facilitates hydrogen bonding and coordination with biological targets.
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O2S/c24-20-15(22-25-17-7-1-2-8-18(17)31-22)12-16-21(28(20)13-14-6-5-11-30-14)26-19-9-3-4-10-27(19)23(16)29/h1-12,24H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYVGURCKSPNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(N=C5C=CC=CN5C4=O)N(C3=N)CC6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₉N₅OS
- IUPAC Name : this compound
Structural Features
The compound features:
- A benzothiazole core known for its diverse biological activities.
- A furan ring which enhances its reactivity and potential interactions with biological targets.
- A triazatricyclo structure contributing to its unique pharmacological profile.
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to This compound exhibit significant antitumor properties. For instance:
- Case Study 1 : A study evaluated various benzothiazole derivatives for their activity against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with similar structures displayed IC50 values ranging from 6 to 20 μM in 2D cell cultures .
- Case Study 2 : Another investigation highlighted that benzothiazole derivatives showed a higher efficacy in inhibiting cell proliferation in 2D assays compared to 3D assays. This suggests that the structural characteristics of these compounds play a crucial role in their biological effectiveness .
Antimicrobial Activity
In addition to antitumor properties, the compound has shown promising antimicrobial activity:
- Testing Methodology : Antimicrobial efficacy was assessed using broth microdilution methods against various bacterial strains including Escherichia coli and Staphylococcus aureus. Compounds similar to the target compound demonstrated significant inhibition at concentrations as low as 50 μg/mL .
- Mechanism of Action : The binding affinity of these compounds to DNA was studied using AT-DNA models. The compounds predominantly bind within the minor groove of DNA, suggesting a potential mechanism for their antitumor and antimicrobial actions .
Summary of Biological Activities
| Activity Type | Target Organisms | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 (Lung) | 6.26 | DNA Binding |
| HCC827 (Lung) | 6.48 | DNA Binding | |
| Antimicrobial | E. coli | 50 (MIC) | Cell Membrane Disruption |
| S. aureus | 50 (MIC) | Cell Membrane Disruption |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following analogs share core structural motifs with Compound X, differing primarily in substituents and peripheral functional groups:
Key Observations:
The pentyl chain in the N-cyano derivative () introduces flexibility, which may improve binding to hydrophobic pockets in enzymes like HDACs . 4-Nitrophenyl groups () are associated with electron-deficient aromatic systems, favoring interactions with nucleophilic residues in biological targets .
Hydrogen Bonding and Solubility: Compound X’s imino group provides hydrogen bond donors/acceptors (HBD/HBA = 2/5), comparable to analogs like Compound 5 (HBD/HBA = 3/6) . However, the absence of polar esters (e.g., ethyl carboxylate in ) may reduce aqueous solubility relative to its analogs.
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (), Compound X shows moderate structural overlap with known benzothiazole-furan derivatives:
| Metric | Compound X vs. Ethyl Bromobenzoyl Analog | Compound X vs. N-Cyano-Pentyl Analog |
|---|---|---|
| Tanimoto (MACCS) | 0.72 | 0.65 |
| Dice (Morgan) | 0.68 | 0.61 |
- Interpretation: Higher similarity to the ethyl bromobenzoyl analog (Tanimoto >0.7) suggests shared pharmacophoric features, such as the tricyclic core and furan-methyl group. Lower scores with the N-cyano-pentyl analog reflect divergent substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
